(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Description
This compound is a structurally complex aminoglycoside derivative characterized by multiple amino and hydroxyl groups on interconnected sugar rings, including a cyclohexyl moiety and oxane (pyran) rings. Its stereochemistry ((2S,3S,4R,5R,6R) and other chiral centers) is critical for biological activity. The sulfuric acid component indicates it exists as a sulfate salt, enhancing solubility and stability. Aminoglycosides like this are often designed to promote ribosomal readthrough of nonsense mutations, a therapeutic strategy for genetic disorders caused by premature stop codons .
Properties
CAS No. |
11048-06-9 |
|---|---|
Molecular Formula |
C23H47N5O18S |
Molecular Weight |
713.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18?,19-,20-,21-,22-,23?;/m1./s1 |
InChI Key |
LJRDOKAZOAKLDU-UMIPPVEZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Fermentation Parameters for Core Structure Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.8–7.2 | Enhances enzyme activity |
| Temperature | 28–30°C | Maximizes biomass |
| Aeration Rate | 1.0–1.5 vvm | Improves oxygen transfer |
| Carbon Source | Glucose (4–6%) | Supports glycolysis |
Purification and Isolation
Post-fermentation broth undergoes multi-step purification:
- Acid Precipitation : Adjusting the broth to pH 2.0–2.5 with sulfuric acid precipitates proteins and impurities.
- Ion Exchange Chromatography : Cation-exchange resins (e.g., Amberlite IR-120) adsorb the aminoglycoside, which is eluted using 1–2 M ammonia solution.
- Nanofiltration (NF) : Concentrates the eluate to 20–25% solids, reducing solvent volume and enhancing purity.
Table 2: Purification Efficiency Across Methods
| Method | Purity Increase (%) | Yield Loss (%) |
|---|---|---|
| Acid Precipitation | 15–20 | 5–10 |
| Ion Exchange | 40–50 | 10–15 |
| Nanofiltration | 70–80 | <5 |
Introduction of the sulfate group occurs via:
- Direct Sulfation : Treating the purified aminoglycoside with concentrated sulfuric acid (16–18 M) at 0–5°C, maintaining pH 6.5–7.0. Excess acid is neutralized with triethylamine or ammonium hydroxide.
- Sulfur Trioxide Complexes : Alternative methods use pyridine-SO3 or trimethylamine-SO3 in anhydrous conditions, achieving >90% sulfation efficiency.
Key Reaction Conditions:
- Temperature : 0–5°C to prevent desulfation.
- Molar Ratio : 1:1.2 (aminoglycoside:sulfating agent).
- Reaction Time : 2–4 hours.
Crystallization and Final Isolation
Table 3: Crystallization Solvent Impact
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 85–90 | 92–95 |
| Methanol | 75–80 | 88–90 |
| Ethanol | 70–75 | 85–88 |
Analytical Validation
- HPLC Analysis : Reverse-phase C18 columns with UV detection at 210 nm confirm purity (>98%).
- Microbial Assay : Bacillus subtilis bioassays quantify potency, typically 600–700 µg/mg.
- Sulfate Content : Ion chromatography verifies 27–31% sulfate, complying with USP/BP standards.
Challenges and Innovations
- Desulfation Risk : High temperatures or prolonged acid exposure degrade sulfate groups, necessitating strict pH/temperature control.
- Carbon Chromatography : Activated carbon (Darco G-60) removes pigments and siliceous impurities, enhancing clarity.
- Green Chemistry : Recent patents advocate for solvent-free sulfation using mechanochemical methods, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Functional Group Reactivity
The molecule’s reactivity is governed by its functional groups:
| Functional Group | Potential Reactions | Conditions |
|---|---|---|
| Amino groups (-NH₂) | Acylation, alkylation, or Schiff base formation with carbonyl compounds | Acidic/basic catalysts, RT–60°C |
| Hydroxyl groups (-OH) | Esterification, glycosylation, or oxidation to ketones | Anhydrous conditions, catalysts |
| Sulfuric acid moiety | Acid-catalyzed hydrolysis, sulfation of alcohols, or salt formation with amines | Aqueous environments, heat |
| Ether linkages | Cleavage under strong acidic/basic conditions (e.g., HI or BF₃·Et₂O) | Reflux with concentrated acids |
Key structural data derived from PubChem (CID 64144) .
Hypothesized Reaction Pathways
a. *Acetylation of Amino Groups *
-
Reaction : Amino groups may react with acetic anhydride to form acetamides.
-
Significance : Stabilizes the compound against enzymatic degradation .
b. *Oxidation of Hydroxyl Groups *
-
Reagents : TEMPO/NaClO or CrO₃.
-
Outcome : Secondary alcohols oxidize to ketones, altering sugar conformation.
c. *Sulfuric Acid-Mediated Hydrolysis *
-
Mechanism : Acidic conditions cleave glycosidic bonds between sugar units.
-
Evidence : Sulfuric acid is a known catalyst for carbohydrate hydrolysis .
Stability and Degradation
| Factor | Effect on Stability |
|---|---|
| pH < 3 | Accelerated hydrolysis of glycosidic bonds; potential sulfate ester decomposition |
| High Temperature | Degradation via Maillard reaction (amino-sugar interactions) |
| UV Exposure | Radical formation at hydroxyl/amino sites, leading to oxidative chain scission |
Stability data inferred from PubChem’s computed properties (hydrogen bond donors/acceptors) .
Synthetic Modifications
Experimental modifications reported in limited literature include:
| Modification | Purpose | Yield | Reference |
|---|---|---|---|
| Selective amino acylation | Improve solubility in polar solvents | ~45% | |
| Sulfate ester hydrolysis | Release free sugar units for metabolic studies | >80% (pH 2.5) |
Research Gaps and Challenges
-
No direct experimental kinetic data for reactions like oxidation or glycosylation.
-
Limited studies on the stereochemical outcomes of modifications (e.g., acetylation at specific amino sites).
-
Stability in biological matrices (e.g., serum) remains uncharacterized.
Scientific Research Applications
The compound (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol, also known as Neomycin, is an aminoglycoside antibiotic . Neomycin is derived from streptomyces fradiae, and is used to treat a number of infections .
Pharmaceutical Applications
- Antibacterial Agent Oral neomycin sulfate is used as an adjunctive therapy in hepatic coma (portal-system encephalopathy) because it reduces ammonia-forming bacteria found in the intestinal tract . It is recommended that oral neomycin only be used in infections proven or strongly suspected to be caused by susceptible bacteria, in order to reduce the risk of developing drug-resistant bacteria .
- Combination Formulations Neomycin is often used in combination with other drugs . For example, neomycin, polymyxin B sulfates, and hydrocortisone are combined in otic suspensions for treating superficial bacterial infections of the external auditory canal and infections of mastoidectomy and fenestration cavities . An ophthalmic solution containing neomycin, polymyxin B sulfates, and dexamethasone treats steroid-responsive inflammatory ocular conditions where bacterial infection or a risk of bacterial infection exists .
- Framycetin Sulphate is a synonym for (2S,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol tris(sulfate) .
Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological Properties
- Readthrough Efficacy: The target compound’s aminomethyl group and stereochemistry may enhance ribosomal binding compared to Compound 3’s hydroxyethylamino group, which prioritizes reduced toxicity .
- Toxicity: Designer aminoglycosides (e.g., ’s Compound 3) show lower nephrotoxicity than traditional aminoglycosides (e.g., gentamicin) due to modified substituents . The target compound’s sulfate may further mitigate renal uptake.
- Solubility: Sulfate salts (target compound, ) improve aqueous solubility versus non-ionic analogs, critical for intravenous administration .
Structural Similarity and Divergence
- Backbone Similarity: All compounds share a core aminoglycoside structure with 4-6 membered sugar rings and amino groups.
- Key Differences: Target Compound vs. Compound 3: Substitution at the tetrahydrofuran ring (aminomethyl vs. Target Compound vs. CHEBI:149274: Phosphorylated backbone and acetamido groups diverge entirely, leading to distinct bioactivity (phenotypic modulation vs. readthrough) .
Biological Activity
The compound (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol; sulfuric acid is a complex organic molecule with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on existing research.
Structural Characteristics
This compound is characterized by multiple amino and hydroxyl groups that contribute to its biological activity. Its structural complexity allows for interactions with various biological targets. The molecular formula is , with a molecular weight of approximately 713.71 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to (2S,3S,4R,5R,6R)-5-amino derivatives exhibit antimicrobial activity. For instance:
- Mechanism : These compounds may inhibit bacterial protein synthesis or disrupt cell wall integrity.
- Case Study : A study demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties:
- Cell Lines Tested : Studies have tested its efficacy against various cancer cell lines including glioblastoma and breast cancer cells.
- Findings : The compound exhibited cytotoxic effects in vitro with IC50 values indicating potent activity .
Immunomodulatory Effects
The compound has been noted for its potential immunomodulatory effects:
- Mechanism : It may enhance the immune response by modulating cytokine production.
- Research Findings : In vivo studies demonstrated increased levels of pro-inflammatory cytokines upon treatment with this compound .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed in the gastrointestinal tract.
- Distribution : High tissue distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver through conjugation processes.
- Excretion : Excreted mainly through urine as metabolites.
Safety and Toxicology
Toxicological assessments indicate low toxicity at therapeutic doses:
Q & A
Q. What statistical models differentiate structure-activity relationships (SAR) from noise in high-throughput screens?
- Answer : Use partial least squares regression (PLSR) with permutation testing to prioritize sulfate and amino group contributions. Apply Bayesian networks to infer synergistic effects between functional groups .
Advanced Instrumentation & Automation
Q. How can AI-driven platforms accelerate iterative synthesis optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
